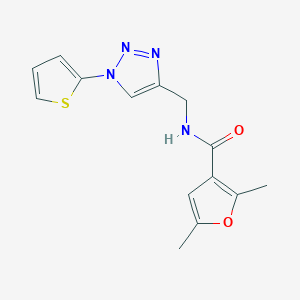

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as PTAC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTAC is a synthetic compound that has been developed through a multi-step synthesis process.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

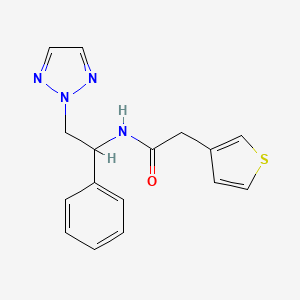

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, as part of a broader family of triazole compounds containing the thioamide group, has been synthesized through multi-step reactions from substituted acetophenone, triazole, and phenyl isothiocyanate. These compounds exhibit potentially weak CH···N intermolecular interactions, stabilizing their structure. This structural characteristic is pivotal for understanding their binding and interaction properties in various applications, ranging from antifungal activities to plant growth regulation (Li Fa-qian et al., 2005).

Enzyme Inhibition and Molecular Docking

The enzyme inhibitory potentials of novel N-aryl/aralkyl derivatives of triazole-containing compounds, including N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide derivatives, have been explored, showing promising results against acetylcholinesterase, butyrylcholinesterase, jack bean urease, and yeast α-glucosidase enzymes. This suggests potential applications in the development of treatments for diseases where enzyme inhibition is a therapeutic strategy. Molecular docking studies have supported these findings, highlighting the compounds' potential as bioactive molecules for future drug development (N. Riaz et al., 2020).

Anticancer Activity

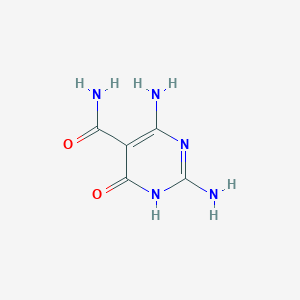

Research into 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety, originating from similar chemical scaffolds, has demonstrated significant cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. These compounds were more cytotoxic towards melanoma cells, indicating a potential avenue for therapeutic intervention in cancer treatment. The observed selectivity towards cancer cells suggests these compounds could be further developed as anticancer agents, with certain derivatives identified as particularly active and warranting further antimetastatic investigation (Aida Šermukšnytė et al., 2022).

Antimicrobial and Antifungal Properties

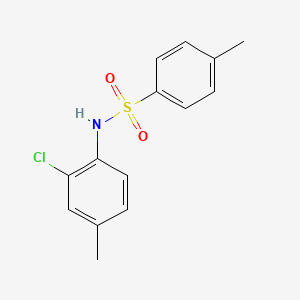

The synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives has revealed their promising antimicrobial and antifungal activities. These derivatives, reflecting the broader chemical class to which N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide belongs, show potential as antimicrobial agents against a variety of bacterial and fungal pathogens, indicating their relevance in addressing microbial resistance (B. A. Baviskar et al., 2013).

Propiedades

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c21-16(10-13-6-9-22-12-13)19-15(11-20-17-7-8-18-20)14-4-2-1-3-5-14/h1-9,12,15H,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMNCRNUWZHNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)

![4-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2583191.png)

![N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2583194.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)

![N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2583197.png)

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2583198.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2583199.png)

![Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate](/img/structure/B2583200.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583201.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2583205.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea](/img/structure/B2583206.png)